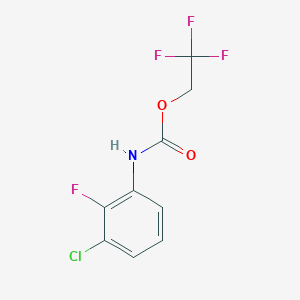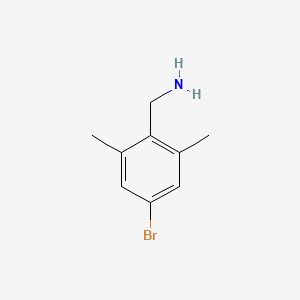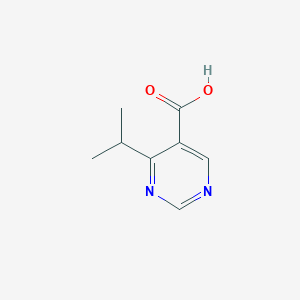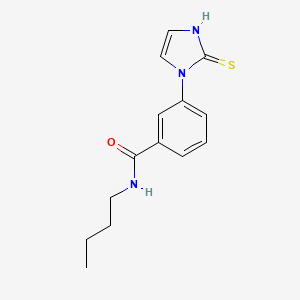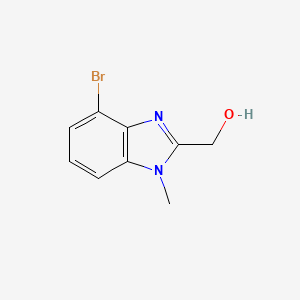
Dihydrochlorure de 5,6,7,8-tétrahydroquinolin-5-amine
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and synthetic utility.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
Some studies suggest that related compounds may have antiproliferative activity on certain cell lines , but it is unclear if this applies to 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride. The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reduction of quinoline derivatives. One common method involves the hydrogenation of quinoline using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction typically occurs at elevated temperatures and pressures to ensure complete reduction.
Industrial Production Methods: In an industrial setting, the production of 5,6,7,8-tetrahydroquinolin-5-amine dihydrochloride may involve large-scale hydrogenation reactors equipped with advanced catalysts and control systems to optimize yield and purity. The process is designed to be scalable and cost-effective, ensuring consistent quality for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives and other oxidized products.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Alkylated tetrahydroquinoline derivatives.
Comparaison Avec Des Composés Similaires
Quinoline
Isoquinoline
Tetrahydroquinoline derivatives
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h2-3,6,8H,1,4-5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZNREDMYVDIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



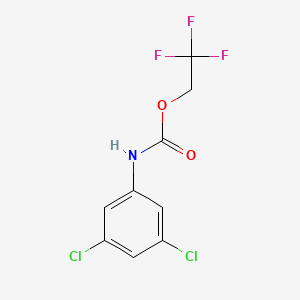

![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)
![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)

